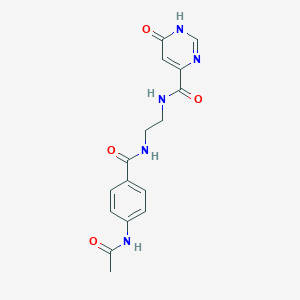
N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-acetamidobenzamido)ethyl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrimidine core, which is known for its role in various biological processes, including nucleic acid metabolism and enzyme activity modulation.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes involved in cellular signaling pathways.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes such as kinases or phosphatases, which are critical in signal transduction pathways.
- Receptor Modulation : It could interact with GABA receptors, potentially influencing neurotransmission and offering therapeutic effects in neurological disorders.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticancer Activity : Preliminary data suggests that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.
- Neuroprotective Properties : Some studies suggest neuroprotective effects, possibly through modulation of GABAergic signaling pathways.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Induced apoptosis in cancer cell lines | MTT assay, flow cytometry |
| Study 2 | Inhibited bacterial growth | Agar diffusion method |
| Study 3 | Modulated GABA receptor activity | Electrophysiological recordings |
Case Studies
- Case Study 1 : A study on the efficacy of the compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis.
- Case Study 2 : In a model assessing neuroprotection, the compound reduced neuronal cell death induced by glutamate toxicity, suggesting its potential application in neurodegenerative diseases.
属性
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-10(22)21-12-4-2-11(3-5-12)15(24)17-6-7-18-16(25)13-8-14(23)20-9-19-13/h2-5,8-9H,6-7H2,1H3,(H,17,24)(H,18,25)(H,21,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKMPSAHYQILPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














